Home > Products > Screening Compounds P76072 > Cancer/testis antigen 1 (87-111)
Cancer/testis antigen 1 (87-111) -

Cancer/testis antigen 1 (87-111)

Catalog Number: EVT-243566
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Source

NY-ESO-1 is a member of the cancer/testis antigen family, which is typically expressed in testicular germ cells and various tumors but not in normal somatic tissues. The gene encoding NY-ESO-1 is located on chromosome X and has been implicated in several cancers, including melanoma, lung cancer, and ovarian cancer. The specific peptide sequence for Cancer/Testis Antigen 1 (87-111) is LLEFYLAMPFATPMEAELARRSLAQ.

Classification

Cancer/Testis Antigen 1 (87-111) falls under the category of tumor-associated antigens, specifically classified as a cancer/testis antigen. These antigens are characterized by their restricted expression pattern, typically found in germ cells of the testis and various malignant tissues but absent in normal adult tissues. This unique expression profile makes them attractive targets for immunotherapy.

Synthesis Analysis

Methods

The synthesis of Cancer/Testis Antigen 1 (87-111) can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-phase synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time, with each addition requiring deprotection of the amino group.
  2. Cleavage and purification: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to remove any unreacted materials or by-products.
  3. Characterization: The final product can be characterized using mass spectrometry and analytical HPLC to confirm its identity and purity.
Molecular Structure Analysis

Structure

The molecular structure of Cancer/Testis Antigen 1 (87-111) consists of a linear sequence of amino acids that folds into a specific conformation when presented by major histocompatibility complex molecules. The peptide's structure is crucial for its binding affinity to HLA molecules and subsequent recognition by T cells.

Data

The peptide sequence LLEFYLAMPFATPMEAELARRSLAQ has been shown to bind effectively to multiple HLA class II alleles, facilitating T cell activation. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into how this peptide interacts with HLA molecules.

Chemical Reactions Analysis

Reactions

Cancer/Testis Antigen 1 (87-111) does not undergo traditional chemical reactions as small molecules do; rather, its activity is primarily through biological interactions.

Technical Details

The primary reaction involving this peptide occurs when it binds to HLA class II molecules on antigen-presenting cells. This binding facilitates the presentation of the peptide to CD4+ T cells, leading to their activation and proliferation. Subsequent immune responses can include cytokine production and cytotoxic activity against tumor cells expressing NY-ESO-1.

Mechanism of Action

Process

The mechanism of action for Cancer/Testis Antigen 1 (87-111) involves several steps:

  1. Binding: The peptide binds to HLA class II molecules on antigen-presenting cells.
  2. T cell activation: Activated CD4+ T cells recognize the peptide-HLA complex, leading to their activation.
  3. Cytokine release: Activated T cells produce cytokines such as interferon-gamma and interleukin-5, promoting an immune response against tumor cells expressing NY-ESO-1.
  4. Tumor targeting: The activated T cells migrate to tumor sites where they recognize and kill cancer cells presenting the NY-ESO-1 antigen.

Data

Studies have demonstrated that this peptide can stimulate both Th1-type and Th2-type responses in vitro, indicating its potential utility in cancer vaccine strategies aimed at eliciting robust immune responses.

Physical and Chemical Properties Analysis

Physical Properties

Cancer/Testis Antigen 1 (87-111) exists as a linear peptide under physiological conditions. Its solubility can vary based on concentration and pH conditions.

Chemical Properties

The chemical properties include:

  • Molecular weight: Approximately 2,500 Da.
  • pI (Isoelectric Point): The pI can be calculated based on the amino acid composition; it typically lies between 5 and 7.

These properties influence its stability, solubility, and interaction with biological systems.

Applications

Scientific Uses

Cancer/Testis Antigen 1 (87-111) has significant applications in cancer immunotherapy:

  1. Vaccine development: It serves as a candidate for therapeutic vaccines aimed at eliciting T cell responses against tumors expressing NY-ESO-1.
  2. Diagnostic tools: Its presence in tumor tissues can be used as a biomarker for certain cancers.
  3. Research applications: Studies involving this peptide contribute to understanding immune evasion mechanisms in tumors and developing strategies for overcoming them.
Molecular Characterization of NY-ESO-1 (CTAG1B) and Its Immunogenic Epitope (87-111)

Genomic Architecture and Evolutionary Conservation of CTAG1B

The CTAG1B gene (commonly known as NY-ESO-1) resides on chromosome Xq28, spanning approximately 1.7 kb with three exons [4] [7] [10]. This locus exhibits complex genomic organization, including a paralogous gene CTAG1A, which shares near-identical sequence identity due to segmental duplication [4] [7]. NY-ESO-1 belongs to the Cancer-Testis Antigen (CTA) family, characterized by restricted expression in immune-privileged sites (testis, placenta) and re-expression in malignancies [9] [10]. Evolutionary analyses indicate that CT-X genes (including CTAG1B) cluster predominantly on the X chromosome, suggesting selective pressure for germline-specific functions [9]. The gene encodes a 180-amino acid protein (18 kDa) with a glycine-rich N-terminus and a hydrophobic C-terminal Pcc-1 domain implicated in protein-protein interactions [7] [10].

Epigenetic Regulation of NY-ESO-1 Expression in Malignancies

NY-ESO-1 expression in cancers is primarily governed by epigenetic mechanisms. In normal somatic tissues, the CTAG1B promoter is silenced by DNA methylation and repressive histone modifications. Tumorigenesis triggers epigenetic reprogramming, including promoter demethylation and histone acetylation, leading to transcriptional reactivation [9] [10]. Demethylating agents (e.g., 5-aza-2'-deoxycytidine) potently induce NY-ESO-1 expression in tumor cells but not normal somatic cells, highlighting the tumor-specificity of this mechanism [9] [10].

Expression frequencies vary significantly across malignancies:

  • Myxoid liposarcoma: 88–100%
  • Synovial sarcoma: 49%
  • Myxofibrosarcoma: 35%
  • Conventional chondrosarcoma: 28%
  • Melanoma/Ovarian cancer: ~45% [2] [5] [9].

Table 1: NY-ESO-1 Expression in Selected Tumors

Tumor TypeExpression Frequency (%)Clinical Relevance
Myxoid liposarcoma88–100%Highest among sarcomas; immunotherapy target
Synovial sarcoma49%Associated with HLA-A02+ clinical trials
Myxofibrosarcoma35%Moderate candidate for immunotherapy
Chondrosarcoma28%Lower but significant expression
Benign mesenchymal lesions0%Confirms tumor-specific re-expression

Notably, intra-tumoral heterogeneity exists, with variable NY-ESO-1 protein expression across regions of the same tumor [9].

Structural-Functional Analysis of the 87-111 Epitope: HLA Restriction and Binding Affinity

The NY-ESO-1₈₇₋₁₁₁ epitope (sequence ALVRQLGVCVPCEPPRGPRPLPPK) is a 25-amino acid peptide exhibiting promiscuous HLA class II binding. It binds multiple HLA-DR and HLA-DP4 alleles, including:

  • HLA-DRB1*0101, *0401, *0701, *1101
  • HLA-DPB1*0401, *0402 [3].

Biophysical studies reveal its core binding region (residues 95–107) anchors into the peptide-binding grooves of these alleles via conserved hydrophobic residues and charged side chains [3]. The cysteine at position 93 (Cys₉₃) forms disulfide bonds critical for stabilizing the peptide’s tertiary structure, enhancing HLA binding [3] [8].

This epitope stimulates robust CD4⁺ T-helper responses:

  • Induces both Th1 (IFN-γ) and Th2/Th0 (IL-5) cytokine profiles [3]
  • Elicits specific T-cell responses in patients with NY-ESO-1⁺ tumors [3]
  • Enables recognition of autologous dendritic cells presenting full-length NY-ESO-1 [3]

Table 2: Immunogenic Features of NY-ESO-1₈₇₋₁₁₁

PropertyDetailFunctional Significance
HLA RestrictionHLA-DRB10101, *0401, *0701, *1101; HLA-DPB10401/0402Broad population coverage (global)
Core Binding RegionResidues 95–107 (RGPRPLPPK)Anchors peptide in HLA groove
Key ResidueCysteine₉₃ (disulfide bridge formation)Stabilizes peptide structure
T-cell ResponseTh1 (IFN-γ) and Th2 (IL-5) activation in cancer patientsSupports humoral and cellular immunity
Tumor RecognitionCD4⁺ T cells recognize NY-ESO-1⁺/HLA-DP⁺ tumor cellsDirect antitumor effector function

Post-Translational Modifications Influencing Antigen Presentation

Post-translational modifications (PTMs) significantly impact the processing, stability, and immunogenicity of the NY-ESO-1₈₇₋₁₁₁ epitope:

  • Disulfide Bond Formation: Cys₉₃ undergoes oxidation to form intra- or inter-molecular disulfide bonds. This stabilizes the peptide’s conformation, enhancing its affinity for HLA class II molecules [3] [8]. Reduction of this bond diminishes T-cell recognition by >60%, confirming its functional importance [8].

  • Proteolytic Processing: The full-length NY-ESO-1 protein is cleaved by cathepsins L and S within dendritic cell endolysosomes. The 87–111 fragment resists degradation due to its hydrophobic core and cysteine stabilization, promoting efficient loading onto HLA-II [3].

  • Phosphorylation: Serine residues (e.g., Ser₉₆, Ser₁₀₀) within the epitope may be phosphorylated by tumor-associated kinases. This alters peptide conformation and reduces HLA binding affinity by ~40%, representing a potential immune evasion mechanism [3].

  • Antigen Processing Variations: Compared to HLA class I-restricted epitopes (e.g., NY-ESO-1₁₅₇₋₁₆₅), which require proteasomal cleavage, the 87–111 epitope is generated via endosomal processing. This allows independent CD4⁺ T-cell activation even in tumors with defective MHC class I presentation [3] [6]. DNA vaccines encoding this epitope overcome limitations of synthetic peptides by enabling natural PTMs during endogenous antigen processing, leading to more effective tumor-lytic T-cell responses [8].

Properties

Product Name

Cancer/testis antigen 1 (87-111)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.